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Compound of Interest

Compound Name: EN6

Cat. No.: B607304

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which the small
molecule EN6 covalently targets cysteine 277 of ATP6V1A, the catalytic subunit of the vacuolar
H+-ATPase (v-ATPase). This interaction leads to the modulation of the mTORC1 signaling
pathway and the induction of autophagy, presenting a novel therapeutic avenue for conditions
such as frontotemporal dementia.

Core Mechanism of Action

ENG is a small-molecule activator of autophagy that operates through a unique mechanism of
action. It covalently modifies cysteine 277 (C277) within the ATP-hydrolyzing domain of
ATP6V1A.[1][2][3] This irreversible binding event induces a conformational change in the v-
ATPase complex, which in turn disrupts its interaction with the Ragulator-Rag GTPase
complex.[1][4] The decoupling of the v-ATPase from the Rag GTPases prevents the
recruitment and activation of the mechanistic target of rapamycin complex 1 (nTORC1) at the
lysosomal surface.[1][2] The subsequent inhibition of MTORCL1 signaling unleashes the master
regulator of lysosomal biogenesis, TFEB, leading to increased lysosomal acidification and
enhanced autophagic clearance of cellular debris, including protein aggregates like TDP-43.[1]
[2] Notably, EN6's mode of mTORC1 inhibition is distinct from rapalogs and ATP-competitive
inhibitors, as it does not directly target the kinase function of mMTORC1 and avoids off-target
effects on the AKT signaling pathway.[1]
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Quantitative Data Summary

The following table summarizes the key quantitative data associated with the interaction of EN6
with ATP6V1A and its downstream cellular effects.
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Parameter

Value

SpeciesiCell
Line

Experimental
Reference
Context

IC50

1.7 pM

Recombinant
Human
ATP6V1A

In vitro
displacement of
[11[5]

IA-rhodamine

labeling

Target
Engagement

Ratio

6.3 (light-to-
heavy)

Human cells

isSoTOP-ABPP
identifying C277

of ATP6V1A as [1]
the primary

target

Effective

Concentration

25 M

HEK293A cells

Blocking

MTORCL1

lysosomal [3]
localization and

activation

Effective

Concentration

50 pM

HEK?293A cells

Time- and dose-
dependent
increase in
LC3BII levels
and LC3 puncta

[3]

formation

Effective

Concentration

25 pyM

u20S
osteosarcoma

cells

75% reduction of
IPTG-induced
TDP43

aggregates

[3]

In vivo Dosage

50 mg/kg (i.p.)

C57BL/6 mice

Inhibition of

MTORCL1

signaling and
activation of [6]
autophagy in

skeletal muscle

and heart
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Experimental Protocols

Detailed methodologies for the key experiments that elucidated the covalent targeting of
ATP6V1A by EN6 are outlined below.

Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic technique was employed to identify the specific cellular target of ENG6.

Cell Culture and Lysis: Human cancer cell lines (e.g., MDA-MB-231, Ramos) are cultured to
~80% confluency. Cells are harvested, and proteomes are prepared by lysis in PBS.

Competitive Labeling: Proteomes are treated with either DMSO (vehicle control) or EN6 at a
specified concentration and incubated to allow for covalent modification.

Probe Labeling: A broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne
(IA-alkyne), is added to both the control and EN6-treated proteomes to label cysteines that
were not modified by EN6.

Click Chemistry: The alkyne-labeled proteins are conjugated to isotopically light (for EN6-
treated) or heavy (for control) TEV-cleavable biotin-azide tags via copper-catalyzed azide-
alkyne cycloaddition (CUAAC).

Protein Enrichment and Digestion: The biotin-tagged proteins are enriched using streptavidin
beads. The enriched proteins are then subjected to on-bead digestion with trypsin.

Peptide Analysis: The resulting peptides are analyzed by multidimensional liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The ratio of heavy to light isotopic peptides is quantified. A high heavy-to-light
ratio for a specific peptide indicates that EN6 blocked the labeling by the 1A-alkyne probe,
thus identifying it as a target.

Western Blotting for mTORC1 Signaling

This standard biochemical technigue is used to assess the phosphorylation status of key

downstream effectors of mTORC1.
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e Cell Treatment and Lysis: Cells (e.g., HEK293A) are treated with EN6 at various
concentrations and for different durations. Following treatment, cells are lysed in a buffer
containing protease and phosphatase inhibitors (e.g., 1% Triton X-100, 10 mM B-glycerol
phosphate, 10 mM sodium pyrophosphate, 4 mM EDTA, 40 mM HEPES at pH 7.4).[1]

o Protein Quantification: The total protein concentration in the lysates is determined using a
standard assay (e.g., BCA assay).

o SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide
gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

e Immunoblotting: The membrane is blocked and then incubated with primary antibodies
specific for phosphorylated and total forms of mMTORCL1 substrates, such as S6K1 (p-S6K1
T389), 4E-BP1 (p-4E-BP1 T37/46), and ULK1 (p-ULK1 S757). Antibodies against loading
controls (e.g., actin or GAPDH) are also used.

o Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated
secondary antibodies, the protein bands are visualized using an enhanced
chemiluminescence (ECL) detection system.

o Quantification: Densitometry is used to quantify the band intensities, and the ratio of
phosphorylated to total protein is calculated to determine the extent of mTORC1 inhibition.

Co-Immunoprecipitation of v-ATPase and Ragulator

This method is used to investigate the protein-protein interaction between the v-ATPase
complex and the Ragulator complex.

o Cell Culture and Transfection: HEK293T cells are stably transfected with a construct
expressing a tagged subunit of the Ragulator complex, such as FLAG-tagged p14.

o Cell Treatment: Cells are treated with either DMSO or EN6 (e.g., 25 uM for 1 hour). In some
experiments, cells are also subjected to amino acid starvation or stimulation to modulate the
interaction.[1]

e Lysis: Cells are lysed in a mild lysis buffer (e.g., 1% Triton X-100 with protease inhibitors) to
preserve protein-protein interactions.[1]
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» Immunoprecipitation: The cell lysates are incubated with anti-FLAG antibody-conjugated
beads to pull down the tagged Ragulator complex and its interacting partners.

e Washing: The beads are washed multiple times to remove non-specifically bound proteins.

» Elution and Western Blotting: The bound proteins are eluted from the beads and analyzed by
western blotting using antibodies against subunits of the v-ATPase (e.g., ATP6V1A) and the
Ragulator complex. The results indicate the extent to which EN6 disrupts the interaction
between these two complexes.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in
this guide.
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Fig 1. Mechanism of EN6-induced autophagy.
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Fig 2. isoTOP-ABPP experimental workflow.
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Fig 3. Logical flow of EN6's cellular effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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